Quinpirole dihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinpirole dihydrochloride is synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically involves the reaction of a pyrazole derivative with a quinoline derivative under controlled conditions . The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Quinpirole dihydrochloride primarily undergoes substitution reactions due to the presence of reactive sites on its molecular structure . It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Neuroscience Research

Quinpirole dihydrochloride is instrumental in studying the dopaminergic system's role in various neurological disorders. It has been used to investigate:

- Dopamine Regulation : Research indicates that quinpirole can modulate dopamine release in specific brain regions, influencing behaviors associated with motivation and motor control. For instance, a study demonstrated that quinpirole microinjected into the ventral tegmental area (VTA) affected dopamine neuron activity and altered behavior in rats .

- Traumatic Brain Injury (TBI) : Quinpirole has shown neuroprotective effects in mouse models of TBI. Administration of quinpirole reduced glial cell activation and neuroinflammation, suggesting potential therapeutic benefits for neurodegenerative conditions following brain injuries .

- Cognitive Flexibility : In primate studies, quinpirole improved cognitive flexibility, indicating its role in modulating executive functions through D2 receptor pathways .

Pharmacological Studies

This compound serves as a reference compound in pharmacological research focused on:

- Dopamine Receptor Agonists : It is used to explore the physiological and behavioral responses elicited by dopamine receptor activation. Studies have shown that quinpirole can decrease impulsivity and improve attention in rodent models during tasks designed to measure these traits .

- Drug Development : Quinpirole's effects on dopamine receptors make it a valuable tool in developing new pharmacological agents targeting similar pathways. Its selective action aids researchers in understanding receptor-specific drug interactions.

Behavioral Studies

In behavioral neuroscience, quinpirole is utilized to assess the impact of dopamine receptor activation on various behaviors:

- Locomotion and Reward : Quinpirole administration has been linked to increased locomotion and sniffing behaviors in animal models, providing insights into reward-seeking behaviors associated with dopamine signaling.

- Addiction Research : The compound's ability to modulate dopaminergic activity makes it relevant in addiction studies, where it helps elucidate mechanisms underlying drug-seeking behavior.

Table 1: Summary of Key Findings from Quinpirole Research

Mécanisme D'action

Quinpirole dihydrochloride exerts its effects by selectively binding to and activating dopamine D2 and D3 receptors . This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase activity, reduction of cyclic adenosine monophosphate levels, and modulation of ion channel activity . These molecular events ultimately influence neuronal firing rates and neurotransmitter release, affecting various physiological and behavioral responses .

Comparaison Avec Des Composés Similaires

Quinelorane: Another selective dopamine receptor agonist with similar pharmacological properties.

Bromocriptine: A dopamine receptor agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.

Cabergoline: A long-acting dopamine receptor agonist used in the treatment of hyperprolactinemia.

Uniqueness of Quinpirole Dihydrochloride: this compound is unique due to its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research focused on these specific receptor subtypes . Its ability to induce specific behavioral and physiological responses in animal models further distinguishes it from other dopamine receptor agonists .

Activité Biologique

Quinpirole dihydrochloride is a selective agonist for dopamine D2 and D3 receptors, predominantly utilized in research settings to explore its effects on dopaminergic signaling and behavior. This article delves into the biological activity of quinpirole, summarizing key findings from various studies, including its pharmacological effects, behavioral impact, and potential therapeutic applications.

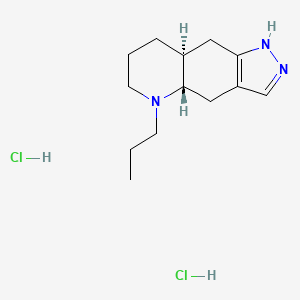

- Chemical Name : (4aR)-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline dihydrochloride

- Molecular Formula : C13H21N3·2HCl

- Purity : ≥98%

- Receptor Affinity :

Quinpirole primarily acts as a dopamine receptor agonist. Its binding to D2-like receptors leads to varied downstream effects on neuronal activity and behavior:

- Dopamine Release Modulation : Quinpirole influences the release of dopamine in the ventral tegmental area (VTA) and other brain regions, affecting motivation and motor behaviors .

- Neuroprotective Effects : Studies indicate that quinpirole can reduce neuroinflammation and glial activation following traumatic brain injury (TBI), suggesting potential therapeutic roles in neurodegenerative conditions .

Behavioral Effects

Quinpirole has been shown to induce a range of behavioral changes in animal models:

- Locomotor Activity : Quinpirole administration typically results in increased locomotion and stereotyped behaviors such as sniffing and rearing. However, high doses can lead to reduced activity due to receptor desensitization .

- Cognitive Flexibility : In marmosets, quinpirole has been linked to improved cognitive flexibility and reversal learning performance at specific doses, indicating its role in modulating executive functions .

- Compulsive Behaviors : Research has also demonstrated that quinpirole can induce behaviors similar to those seen in obsessive-compulsive disorder (OCD) models in rats .

Study on Traumatic Brain Injury

A study investigated the effects of quinpirole on neuroinflammation post-TBI. Mice treated with quinpirole showed:

- Significant reduction in glial cell activation.

- Decreased expression of inflammatory markers.

- Improvement in synaptic function and recovery of lesion volume .

Dose-Response Effects

Research has highlighted a biphasic response to quinpirole:

- Low doses enhance locomotor activity.

- High doses result in decreased activity and increased stereotypy .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIGRGIGKHPYTK-LWCZFAHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994430 | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73625-62-4 | |

| Record name | Quinpirole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073625624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.